molecular formula C6H7BO3S B1389992 2-Formyl-3-methylthiophene-4-boronic acid CAS No. 1310403-93-0

2-Formyl-3-methylthiophene-4-boronic acid

Cat. No.: B1389992
CAS No.: 1310403-93-0
M. Wt: 170 g/mol
InChI Key: IQSYUVVZXOQDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

The primary target of 2-Formyl-3-methylthiophene-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

As an organoboron compound, it is generally considered to be stable, readily prepared, and environmentally benign . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3-methylthiophene-4-boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 2-formyl-3-methylthiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

These often involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques such as crystallization or chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-3-methylthiophene-4-boronic acid is unique due to the presence of both a formyl group and a boronic acid group on a thiophene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(5-formyl-4-methylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3S/c1-4-5(7(9)10)3-11-6(4)2-8/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSYUVVZXOQDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1C)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249078
Record name Boronic acid, B-(5-formyl-4-methyl-3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310403-93-0
Record name Boronic acid, B-(5-formyl-4-methyl-3-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310403-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(5-formyl-4-methyl-3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Formyl-3-methylthiophene-4-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Formyl-3-methylthiophene-4-boronic acid
Reactant of Route 3
Reactant of Route 3
2-Formyl-3-methylthiophene-4-boronic acid
Reactant of Route 4
2-Formyl-3-methylthiophene-4-boronic acid
Reactant of Route 5
Reactant of Route 5
2-Formyl-3-methylthiophene-4-boronic acid
Reactant of Route 6
2-Formyl-3-methylthiophene-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.